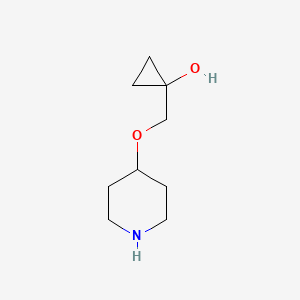

1-((Piperidin-4-yloxy)methyl)cyclopropanol

Description

Significance of Cyclopropanol (B106826) Moieties in Contemporary Organic Chemistry

Cyclopropanol and its derivatives are highly valued in modern organic synthesis due to the inherent strain within the three-membered ring. This ring strain makes them susceptible to a variety of ring-opening reactions, providing access to a diverse range of functionalized products that would be challenging to synthesize through other means.

The high reactivity of cyclopropanols allows them to serve as versatile synthetic intermediates. They can function as homoenolate synthons, which are reactive species that enable the formation of carbon-carbon bonds at the β-position relative to a carbonyl group. This reactivity is particularly useful in the construction of complex molecular skeletons. Furthermore, under oxidative conditions, cyclopropanols can generate β-keto radicals, which are valuable intermediates for forming new carbon-carbon and carbon-heteroatom bonds.

The ability of the cyclopropyl (B3062369) group to act as a bioisostere for other chemical groups, such as isopropyl or phenyl groups, has also drawn significant attention in medicinal chemistry. nih.gov This bioisosteric replacement can lead to improved physicochemical properties, such as increased metabolic stability and enhanced solubility, while maintaining or improving biological activity. nih.gov

Importance of Piperidine (B6355638) Scaffolds in Advanced Molecular Design and Chemical Space Exploration

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. nih.govwikipedia.org It is considered a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. benthamscience.com The prevalence of the piperidine moiety in FDA-approved drugs underscores its importance in medicinal chemistry. acs.org

The inclusion of a piperidine scaffold in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. The nitrogen atom in the piperidine ring is typically basic, allowing for the formation of salts which can improve a compound's solubility and bioavailability. The three-dimensional, non-planar structure of the piperidine ring is also a key feature, as it allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. rsc.org This "escape from flatland" by moving away from planar aromatic structures is a current trend in drug discovery to access novel chemical space and improve compound properties. nih.gov

Medicinal chemists frequently utilize the piperidine scaffold to fine-tune the lipophilicity, metabolic stability, and receptor-binding affinity of drug candidates. nbinno.com The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows it to mimic various bioactive molecular shapes, further enhancing its utility in drug design.

| Feature | Cyclopropanol Moiety | Piperidine Scaffold |

|---|---|---|

| Primary Role in Chemistry | Reactive intermediate, source of ring strain for synthetic transformations. | Structural scaffold, modulator of physicochemical properties. |

| Key Chemical Property | Susceptibility to ring-opening reactions. | Basicity of the nitrogen atom, defined 3D structure. |

| Common Applications | Synthesis of complex carbonyl compounds, generation of radical intermediates. | Core structure in pharmaceuticals, tool for optimizing drug-like properties. |

Rationale for Investigating Hybrid Cyclopropanol-Piperidine Architectures as Versatile Chemical Entities

The design of hybrid molecules that combine two or more distinct pharmacophoric units into a single entity is a powerful strategy in drug discovery. nih.gov This approach aims to create new chemical entities with potentially enhanced efficacy, improved selectivity, or a novel mechanism of action. The rationale for investigating a hybrid architecture like 1-((piperidin-4-yloxy)methyl)cyclopropanol is rooted in the synergistic potential of its two core components.

The investigation of such hybrid architectures allows for the exploration of new regions of chemical space and the development of compounds with novel pharmacological profiles. The combination of a proven scaffold with a reactive, yet synthetically versatile, functional group offers a promising avenue for the discovery of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

1-(piperidin-4-yloxymethyl)cyclopropan-1-ol |

InChI |

InChI=1S/C9H17NO2/c11-9(3-4-9)7-12-8-1-5-10-6-2-8/h8,10-11H,1-7H2 |

InChI Key |

MFZYQQCPJZXTOL-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1OCC2(CC2)O |

Origin of Product |

United States |

Mechanistic Studies of 1 Piperidin 4 Yloxy Methyl Cyclopropanol Transformations

Cyclopropanol (B106826) Ring-Opening Reactions

The high ring strain of the cyclopropane (B1198618) ring in cyclopropanol derivatives drives their participation in a variety of ring-opening reactions. nih.gov These transformations can proceed through distinct pathways, primarily involving transition metal catalysis to form homoenolate intermediates or oxidative single-electron transfer (SET) to generate radical intermediates. acs.orgnih.gov

Transition Metal-Catalyzed Ring Opening Processes

Transition metal catalysts are widely employed to facilitate the regioselective cleavage of the C-C bond adjacent to the hydroxyl-bearing carbon in cyclopropanols. researchgate.net This process typically involves the formation of a metal cyclopropoxide, which then rearranges to a metal homoenolate. Various transition metal complexes, including those of cobalt, copper, nickel, palladium, and zinc, can effectively catalyze these transformations, leading to the formation of β-functionalized ketones. nih.govsci-hub.seacs.org

The catalytic cycle generally begins with the coordination of the metal catalyst to the hydroxyl group of the cyclopropanol. This is followed by the cleavage of a proximal C-C bond of the cyclopropane ring. For 1-((Piperidin-4-yloxy)methyl)cyclopropanol, this would lead to the formation of a β-keto organometallic intermediate, which can then react with a variety of electrophiles. The choice of metal and ligands can influence the reaction's efficiency and selectivity. nih.gov For instance, palladium catalysts are often used for cross-coupling reactions with aryl and vinyl halides, while copper catalysts have been shown to be effective in couplings with alkyl halides. acs.org

| Metal Catalyst | Coupling Partner (Electrophile) | Plausible Product Type | Reference |

|---|---|---|---|

| Palladium (Pd) Complexes | Aryl Halides (Ar-X) | β-Aryl Ketones | acs.org |

| Copper (Cu) Complexes | (Fluoro)Alkyl Halides (Rf-X) | β-(Fluoro)alkyl Ketones | acs.orgacs.org |

| Nickel (Ni) Complexes | N-hydroxyphthalimide (NHPI) Esters | β-Alkyl Ketones | sci-hub.se |

| Cobalt (Co) Complexes | Alkynes | β-Alkenyl Ketones or Cyclopentenols | researchgate.netnih.gov |

| Zinc (Zn) Reagents | Morita–Baylis–Hillman (MBH) Carbonates | Cyclopropyl-fused Lactones (via ring retention) | acs.org |

Generation and Reactivity of Homoenolate Intermediates

A key feature of cyclopropanol ring-opening is the formation of metal homoenolate intermediates. researchgate.netuwindsor.ca These species are β-metallocarbonyl compounds that exhibit "umpolung" or inverted polarity reactivity, behaving as nucleophilic β-acyl carbanion equivalents. researchgate.netsci-hub.se Unprotected cyclopropanols are attractive precursors for the catalytic generation of homoenolates. acs.org

In the case of this compound, interaction with a metal catalyst (M) would lead to a metal cyclopropoxide. This intermediate can undergo β-carbon elimination to form a metal homoenolate. sci-hub.se This homoenolate is a powerful synthetic intermediate, capable of reacting with a wide range of electrophiles to form new carbon-carbon and carbon-heteroatom bonds at the β-position relative to the resulting carbonyl group. acs.org For example, cobalt homoenolates have been shown to react with alkynes, and nickel-derived homoenolates can couple with alkylating reagents. nih.govsci-hub.se

Formation and Transformations of Radical Intermediates

An alternative mechanistic pathway for cyclopropanol ring-opening involves the generation of radical intermediates. nih.gov This is typically achieved through single-electron oxidation of the cyclopropanol. nih.gov Oxidants such as manganese(III) acetate (B1210297) or silver(I) salts can initiate this process. nih.gov The reaction starts with the formation of a cyclopropoxy radical, which rapidly undergoes ring-opening to produce a more stable β-keto radical. nih.govnih.gov

These β-keto radicals are highly reactive species that can participate in various transformations, including intermolecular addition to unsaturated systems or tandem cyclizations. nih.gov For this compound, this pathway offers a metal-free alternative for functionalization. The generated β-keto radical could be trapped by radical acceptors like isonitriles or electron-deficient alkenes. nih.gov Mechanistic studies have suggested that radical pathways are involved in certain copper-catalyzed cross-coupling reactions with alkyl halides. acs.org The regioselectivity of the ring-opening in radical processes is often governed by the formation of the most stable radical intermediate. acs.org

| Radical Intermediate | Generation Method | Subsequent Reaction | Reference |

|---|---|---|---|

| Alkoxy (Cyclopropoxy) Radical | Single-Electron Transfer (SET) from an oxidant (e.g., Mn(III), Ag(I)) | Rapid β-scission (ring-opening) | nih.gov |

| β-Keto Radical | Ring-opening of cyclopropoxy radical | Addition to alkenes/alkynes, cyclization, dimerization | nih.govnih.gov |

| Radical Cation | Photo-oxidative SET | Deprotonation followed by ring-opening | researchgate.net |

Stereo-retentive and Stereoselective Cross-Coupling Reactions

While the parent molecule this compound is achiral, the principles of stereoselective synthesis are crucial when considering its derivatives or reactions with chiral partners. Enantioselective cross-coupling reactions provide a powerful method for creating chiral molecules with high stereocontrol. nih.gov

In the context of cyclopropanol chemistry, if a chiral derivative were used, many transition-metal-catalyzed cross-coupling reactions proceeding through homoenolate intermediates can occur with retention of stereochemistry. nih.gov Furthermore, the use of chiral ligands on the metal catalyst can induce asymmetry in reactions involving prochiral substrates or coupling partners. For example, enantioselective desymmetrization of prochiral 1,2-bis-boronates via Suzuki-Miyaura cross-coupling has been demonstrated as a powerful tool for preparing enantioenriched cyclopropyl (B3062369) boronates, which can be further converted to cyclopropanols. nih.gov Stereoselective radical cross-coupling reactions, for instance using iron catalysts with chiral auxiliaries, have also been developed for the dicarbofunctionalization of alkenes, a strategy that could potentially be adapted for products derived from cyclopropanol ring-opening. nih.gov

Reactivity at the Piperidine (B6355638) Moiety

The piperidine ring contains a secondary amine, which is a key site for chemical modification. The nitrogen atom's lone pair of electrons makes it nucleophilic and basic, allowing for a variety of functionalization reactions.

Nitrogen-Centered Reactivity and Functionalization

The most common reactions involving the piperidine nitrogen are N-alkylation and N-acylation. These transformations are fundamental in medicinal chemistry for modifying the properties of piperidine-containing compounds.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond. It is typically achieved by treating the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base to neutralize the hydrogen halide byproduct. nih.gov The secondary amine of this compound would readily react with various alkylating agents to yield N-alkylated tertiary amines. The reaction conditions can be tuned; for instance, using a base like potassium carbonate in a polar aprotic solvent such as DMF is a common practice. nih.gov

N-Acylation: This process introduces an acyl group to the nitrogen atom, forming an amide. This is typically accomplished by reacting the piperidine with an acyl chloride or an acid anhydride. A base, such as triethylamine (B128534) or pyridine (B92270), is often added to scavenge the acid generated during the reaction. N-acylation is generally a robust and high-yielding reaction. For the target molecule, this would convert the secondary amine into a stable, neutral amide linkage, which can significantly alter the molecule's electronic and physical properties.

| Reaction Type | Reagent | Base (if applicable) | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K2CO3, Et3N | N-Alkyl Piperidine (Tertiary Amine) |

| N-Acylation | Acyl Chloride (RCOCl) | Et3N, Pyridine | N-Acyl Piperidine (Amide) |

| N-Arylation | Aryl Halide (Ar-X) | Pd or Cu catalyst, Base | N-Aryl Piperidine |

| Reductive Amination | Aldehyde/Ketone (R2C=O) | Reducing agent (e.g., NaBH(OAc)3) | N-Alkyl Piperidine (Tertiary Amine) |

Functionalization of Piperidine Ring Carbons (e.g., C-H activation strategies)

The direct functionalization of C(sp³)–H bonds on a piperidine ring is a powerful strategy for the synthesis of complex derivatives, avoiding the need for pre-functionalized starting materials. nih.gov The regioselectivity of these reactions is dictated by a combination of electronic effects inherent to the ring and the strategic use of catalysts and directing groups. d-nb.info

Electronic and Steric Influences on Regioselectivity:

The piperidine ring presents several positions for C-H activation, with distinct electronic properties:

C2/C6 Positions (α-amino): These positions are electronically activated. A buildup of positive charge during the C-H activation process can be stabilized by the adjacent nitrogen atom. d-nb.info However, these positions can also be sterically hindered, depending on the N-substituent and the catalyst system.

C3/C5 Positions (β-amino): These C-H bonds are deactivated due to the inductive electron-withdrawing effect of the nitrogen atom, making direct functionalization challenging. d-nb.info Indirect methods, such as the ring-opening of a cyclopropane fused to the piperidine ring, have been explored to achieve functionalization at the C3 position. nih.govd-nb.info

C4 Position (γ-amino): The electronic deactivation at C4 is less pronounced than at C3. This position is often the most sterically accessible, making it a viable target for functionalization, provided the electronic preference for the C2 position can be overcome. d-nb.info

For this compound, the presence of a bulky ether substituent at the C4 position introduces significant steric hindrance around the C3, C4, and C5 positions. This could potentially favor C-H activation at the more accessible C2/C6 positions.

Catalyst-Controlled C-H Functionalization:

Various transition-metal catalysts have been developed to control the site-selectivity of piperidine C-H functionalization. The choice of metal, ligand, and nitrogen protecting group (Pg) is crucial in directing the reaction to a specific carbon atom.

| Catalyst System | Target Position | Directing Group Strategy | Mechanistic Notes |

| Rhodium (Rh) | C2, C4 | Catalyst-controlled selectivity based on ligand and N-protecting group. nih.govd-nb.info | Reactions often involve donor/acceptor carbenes. Catalyst choice can override inherent electronic preferences. nih.gov |

| Palladium (Pd) | C4 | Use of a directing group at C3, such as an aminoquinoline amide, to favor C4 activation. acs.orgacs.org | Mechanism involves a reversible palladacycle formation. The turnover-limiting step is often reductive elimination. acs.org |

| Copper (Cu) | N/A (Intramolecular) | Intramolecular amination of N-fluoro amides to form piperidines. researchgate.net | Mechanistic studies show a primary kinetic isotope effect (kH/kD = 4.2), indicating C-H bond cleavage is involved in the rate-determining step. researchgate.net |

For instance, detailed mechanistic studies on palladium-catalyzed C4 arylation using a C3-directing group revealed that C-H activation occurs at both cis and trans C4 positions, but the subsequent steps favor the formation of the cis-product. acs.org Deuterium (B1214612) labeling experiments showed significant deuterium incorporation at C4, confirming reversible C-H cleavage. acs.org Such strategies could be adapted to a derivative of this compound bearing a directing group on the nitrogen to achieve selective functionalization.

Interplay and Remote Effects between Cyclopropanol and Piperidine Reactivity Centers

The bifunctional nature of this compound suggests the possibility of intramolecular interactions and remote effects, where the reactivity of the piperidine ring is influenced by the cyclopropanol moiety, and vice versa. While direct studies on this specific molecule are not extensively documented, the potential for such interplay can be inferred from established chemical principles.

Potential Influence of the Cyclopropanol Moiety on Piperidine Reactivity:

The 4-((cyclopropanol)methoxy) substituent can exert both steric and electronic effects on the piperidine ring.

Steric Effects: The substituent's bulk can sterically shield the C3, C4, and C5 positions of the piperidine ring, potentially directing C-H activation catalysts to the less hindered C2 and C6 positions. The conformational preference of the substituent (axial vs. equatorial) would play a significant role in determining the degree of steric hindrance. researchgate.net

Electronic Effects: The ether oxygen atom is an electron-withdrawing group, which could subtly influence the electron density of the C-H bonds on the piperidine ring. This through-bond inductive effect, although attenuated by the saturated system, could slightly alter the activation barriers for C-H functionalization at different positions.

Coordinating Effects: The oxygen atoms of the ether and the cyclopropanol's hydroxyl group could act as Lewis basic sites, potentially coordinating to a transition metal catalyst. This coordination could bring the catalyst into proximity with specific C-H bonds on the piperidine ring, creating a directing effect that influences the regioselectivity of a functionalization reaction. nih.gov

Potential Influence of the Piperidine Moiety on Cyclopropanol Reactivity:

The piperidine nitrogen, being a Lewis base, can potentially modulate the reactivity of the distant cyclopropanol group.

Intramolecular Catalysis: Cyclopropanols are known to undergo ring-opening reactions, often under oxidative conditions, to form β-keto radicals. nih.gov The piperidine nitrogen could act as an intramolecular base or catalyst in reactions involving the cyclopropanol. For example, it could facilitate the deprotonation of the cyclopropanol's hydroxyl group, which may be a key step in certain ring-opening mechanisms. Tertiary amines are known to catalyze the ring-opening of strained rings like epoxides, suggesting a similar role is plausible for the piperidine nitrogen with the cyclopropanol ring under specific conditions. rsc.orgresearchgate.net

Computational and Theoretical Investigations of 1 Piperidin 4 Yloxy Methyl Cyclopropanol

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the electronic properties and energetic behavior of a molecule at the atomic level.

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Conformational Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-((Piperidin-4-yloxy)methyl)cyclopropanol, DFT calculations would be employed to determine its most stable three-dimensional shape (molecular geometry). This involves optimizing the positions of all atoms to find the lowest energy arrangement.

The analysis would also explore its various possible conformations, which arise from the rotation around single bonds, particularly within the piperidine (B6355638) ring and the linkage to the cyclopropanol (B106826) group. By calculating the relative energies of these different conformations, researchers could identify the most energetically favorable shapes the molecule is likely to adopt. This information is crucial for understanding how the molecule might interact with biological targets. Although general DFT methods are well-established, specific geometric parameters and conformational energy data for this compound are not available in the literature.

Hypothetical Data for DFT Geometry Optimization: This table illustrates the type of data that would be generated from a DFT geometry optimization. The values are for illustrative purposes only and are not based on actual calculations for the compound.

| Parameter | Bond/Angle | Optimized Value |

| Bond Length | C-O (ether) | 1.43 Å |

| Bond Length | C-N (piperidine) | 1.47 Å |

| Bond Angle | C-O-C (ether) | 118.5° |

| Dihedral Angle | C-C-O-C | 175.2° |

Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity and Stability Prediction

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for predicting a molecule's chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more likely to be reactive. Analysis of the spatial distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack on this compound. Specific HOMO, LUMO, and energy gap values for this compound have not been reported.

Reaction Pathway Energetics, Transition State Analysis, and Kinetic Isotope Effects (KIE) Studies

This area of study focuses on the mechanism and energy changes that occur during a chemical reaction. Researchers would use computational methods to map out the energy profile of a potential reaction involving this compound, such as its metabolism or degradation. This involves identifying the structures and energies of transition states—the highest energy points along the reaction pathway.

Calculating the activation energy (the energy barrier that must be overcome for the reaction to occur) provides insight into the reaction rate. Kinetic Isotope Effects (KIE) could be computationally studied by substituting an atom with its heavier isotope to understand bond-breaking steps in a reaction mechanism. Such detailed mechanistic studies for this specific molecule are not present in the current scientific literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a method for studying charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding and hyperconjugation. This analysis translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized chemical bonds and lone pairs.

For this compound, NBO analysis would quantify the charge on each atom, providing insight into its electrostatic properties. It would also identify and quantify the strength of stabilizing interactions within the molecule, such as the delocalization of electron density from a filled bonding orbital to an empty anti-bonding orbital. No published NBO analysis for this compound could be located.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics is ideal for studying the electronic properties of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time.

Exploration of Conformational Landscapes and Preferred Orientations in Solution and Solid State

Molecular dynamics simulations model the behavior of a molecule by calculating the forces between atoms and using these forces to simulate their motion over time. For this compound, MD simulations could be run to explore its conformational landscape in different environments, such as in a water-based solution or in a crystalline solid state.

These simulations would reveal the most populated conformations and the dynamics of transitions between them. This provides a more realistic picture of the molecule's behavior than static quantum calculations, as it accounts for temperature and solvent effects. This information is vital for understanding how the molecule's shape and flexibility influence its biological activity. While MD simulations have been used to study the broader class of AMPK activators, specific simulations detailing the conformational landscape of PF-06409577 are not publicly available. nih.govresearchgate.net

Hypothetical Data from Conformational Analysis: This table shows example data that might result from an MD simulation, identifying major conformational families (clusters) and their relative populations. The data is hypothetical.

| Cluster ID | Population (%) | Key Dihedral Angle(s) | Representative Structure |

| 1 | 45% | τ1 = 60°, τ2 = 180° | Piperidine Chair, Axial Linker |

| 2 | 35% | τ1 = 60°, τ2 = -60° | Piperidine Chair, Equatorial Linker |

| 3 | 15% | τ1 = -60°, τ2 = 180° | Piperidine Twist-Boat |

| 4 | 5% | Other | Various |

Investigation of Solvent Effects on Molecular Conformation and Reactivity

The polarity and hydrogen-bonding capability of a solvent can significantly influence the conformational equilibrium and reactivity of a molecule like this compound. Computational methods, such as Density Functional Theory (DFT) combined with a polarizable continuum model (PCM), would be employed to study these effects.

A theoretical investigation would typically calculate the relative energies of different conformers of the molecule in various solvents, ranging from nonpolar (e.g., carbon tetrachloride) to polar protic (e.g., water, ethanol) and aprotic (e.g., dimethyl sulfoxide). researchgate.netresearchgate.net For this compound, this would involve examining the chair and boat conformations of the piperidine ring and the rotational orientation of the cyclopropanol group. The solvent could influence the orientation of the N-H bond and the potential for intramolecular hydrogen bonding. researchgate.net

The reactivity of the cyclopropanol ring is a key feature. wikipedia.org Solvents can affect the stability of transition states and intermediates in potential reactions, such as the acid- or base-catalyzed ring-opening. nih.govrsc.org Computational models could predict how different solvents might favor or hinder such reactions by calculating the activation energies.

A hypothetical data table illustrating the type of results that would be generated from such a study is presented below.

| Solvent | Dielectric Constant | Most Stable Piperidine Conformation | Predicted Relative Energy (kcal/mol) |

| Gas Phase | 1 | Chair (Equatorial) | 0.00 |

| Toluene | 2.4 | Chair (Equatorial) | -1.25 |

| Acetone | 21 | Chair (Axial) | -2.50 |

| Ethanol | 25 | Twist-Boat | -3.10 |

| Water | 80 | Twist-Boat | -3.75 |

Note: The data in this table is hypothetical and serves as an illustration of the expected output from a computational study.

Predictive Modeling of Chemical Reactivity and Selectivity

Predictive modeling can provide valuable insights into the chemical behavior of this compound, guiding synthetic efforts and the design of new derivatives.

Structure-Reactivity Relationships Derived from Computational Models

By systematically modifying the structure of this compound in silico (e.g., by adding substituents to the piperidine ring or the cyclopropanol moiety) and calculating various electronic and steric parameters, quantitative structure-reactivity relationships (QSRR) could be established. nih.gov

Parameters such as frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges would be calculated to predict sites of electrophilic and nucleophilic attack. researchgate.net For instance, the high reactivity of the cyclopropanol ring is associated with the strain in the three-membered ring. rsc.org Computational models could quantify this strain energy and correlate it with the activation energy for ring-opening reactions. This would allow for predictions of how structural modifications would impact the stability and reactivity of the molecule.

Below is a hypothetical table showing how computational data could be used to infer structure-reactivity relationships.

| Derivative | HOMO-LUMO Gap (eV) | Calculated Ring Strain (kcal/mol) | Predicted Reactivity |

| Parent Compound | 5.8 | 27.5 | Moderate |

| 1-Methylpiperidine | 6.0 | 27.5 | Slightly Decreased |

| 2-Methylcyclopropanol | 5.7 | 28.9 | Increased |

| 4-Fluoropiperidine | 5.5 | 27.6 | Increased |

Note: The data in this table is hypothetical and for illustrative purposes.

Rational Design Principles based on Theoretical Insights for Chemical Synthesis

Theoretical insights from computational studies can guide the rational design of synthetic routes and new molecules with desired properties. nih.govnih.gov For this compound, computational modeling could help in several ways:

Optimizing Reaction Conditions: By modeling the reaction mechanism for the synthesis of the target molecule, for instance, the ether linkage formation between the piperidin-4-ol and the cyclopropanol moiety, the transition state energies under different catalytic or solvent conditions could be compared to identify the most efficient synthetic pathway.

Predicting Selectivity: In cases where multiple reaction products are possible, computational models can predict the most likely isomer to be formed based on the relative energies of the transition states leading to each product.

Designing Novel Derivatives: Based on the structure-reactivity relationships established, new derivatives with enhanced stability or specific reactivity could be designed. For example, if the goal is to create a more stable analogue, substituents that electronically stabilize the cyclopropanol ring could be explored computationally before attempting their synthesis. nih.gov

Derivatives and Analogues of 1 Piperidin 4 Yloxy Methyl Cyclopropanol: Synthetic and Structural Aspects

Modifications of the Cyclopropanol (B106826) Ring

The cyclopropanol moiety is a key structural feature, and its modification can be approached through alterations in the substitution pattern of the three-membered ring or by introducing stereocenters to create chiral analogues.

Alterations in Substitution Patterns on the Cyclopropane (B1198618) Core

The synthesis of the core 1-(hydroxymethyl)cyclopropanol (B1369291) is typically achieved through reactions like the Kulinkovich reaction on methyl formate (B1220265) or related esters. By extension, altering the substitution on the cyclopropane ring involves modifying the starting materials in these classical cyclopropanation reactions. For instance, using substituted α,β-unsaturated esters in a Simmons-Smith-type reaction or related cyclopropanations can yield a cyclopropane ring bearing alkyl or aryl groups at the C-2 or C-3 positions.

Another approach involves the use of substituted titanacyclobutane reagents in variations of the Kulinkovich reaction. The choice of the olefin precursor in these reactions dictates the substitution pattern on the resulting cyclopropane ring. Once the substituted (piperidin-4-yloxy)methyl-cyclopropane skeleton is formed, further functionalization can be challenging due to the inherent strain and reactivity of the cyclopropanol ring. Under oxidative conditions, for example using manganese(III) salts, cyclopropanols can undergo ring-opening to form β-keto radicals, a transformative reaction that fundamentally alters the core structure. nih.gov

Table 1: Hypothetical Substitution Patterns on the Cyclopropane Core

| Starting Olefin/Ester Precursor | Cyclopropanation Method | Resulting Analogue Structure (Core) |

|---|---|---|

| (E)-Ethyl but-2-enoate | Simmons-Smith | 1-((Piperidin-4-yloxy)methyl)-2-methylcyclopropanol |

| Methyl 2-phenylacrylate | Kulinkovich Reaction | 1-((Piperidin-4-yloxy)methyl)-2-phenylcyclopropanol |

Synthesis and Analysis of Stereoisomeric and Chiral Cyclopropanol Analogues

The introduction of chirality into the cyclopropanol ring can significantly impact the molecule's three-dimensional structure. Asymmetric synthesis provides a powerful tool for obtaining enantiomerically pure or enriched analogues. One advanced strategy involves biocatalysis, where engineered enzymes can mediate highly stereoselective cyclopropanation. nih.gov For example, an engineered myoglobin (B1173299) variant could catalyze the reaction between a suitable olefin and a diazoketone to produce a chiral cyclopropyl (B3062369) ketone with high diastereo- and enantioselectivity. nih.gov This ketone intermediate can then be stereoselectively reduced to the corresponding chiral cyclopropanol.

The synthesis of such chiral building blocks would begin with an asymmetric cyclopropanation to form a chiral cyclopropanecarboxylic acid or ester. researchgate.net This intermediate is then reduced to the corresponding chiral hydroxymethyl cyclopropane, which can be coupled with a protected 4-hydroxypiperidine (B117109) to yield the final chiral product. The analysis of these stereoisomers typically involves chiral chromatography (HPLC or SFC) and spectroscopic methods like NMR in the presence of chiral shift reagents to confirm enantiomeric purity.

Modifications of the Piperidine (B6355638) Ring

The piperidine ring offers multiple avenues for modification, including substitution at the nitrogen atom, introduction of substituents on the ring's carbon atoms, and the creation of more complex fused or spirocyclic systems.

N-Substituted Piperidine Analogues (e.g., N-alkylation, N-acylation, introduction of diverse functional groups)

The secondary amine of the piperidine ring is a prime site for introducing a wide array of functional groups. Standard synthetic protocols can be readily applied to the parent 1-((piperidin-4-yloxy)methyl)cyclopropanol scaffold.

N-Alkylation: This can be achieved through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), or via direct alkylation using alkyl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-amides.

N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be employed to introduce aryl or heteroaryl substituents.

N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

These modifications allow for the introduction of groups that can alter solubility, polarity, and steric bulk. For instance, the synthesis of N-benzyl or N-phenethyl analogues introduces aromatic moieties, while reaction with epoxides can generate N-hydroxyalkyl derivatives. nih.gov

Table 2: Examples of N-Substituted Piperidine Analogues

| Reagent | Reaction Type | Functional Group Introduced |

|---|---|---|

| Benzyl bromide | N-Alkylation | N-benzyl |

| Acetic anhydride | N-Acylation | N-acetyl |

| Benzaldehyde, NaBH(OAc)₃ | Reductive Amination | N-benzyl |

| Phenylboronic acid, Cu(OAc)₂ | N-Arylation | N-phenyl |

| Tosyl chloride | N-Sulfonylation | N-tosyl |

Introduction of Substituents on Piperidine Ring Carbons (e.g., at C-2, C-3, C-4, C-5, C-6 positions)

Introducing substituents onto the carbon framework of the piperidine ring generally requires starting with a pre-functionalized piperidine core. A general synthetic approach involves the etherification of a substituted 4-hydroxypiperidine with a protected (1-hydroxymethyl)cyclopropanol derivative (e.g., via a Williamson ether synthesis). A wide variety of substituted 4-hydroxypiperidines are commercially available or can be synthesized. For example, chiral 2-substituted 4-piperidones can be accessed through methods like the double aza-Michael reaction and subsequently reduced to the corresponding 4-hydroxypiperidines. semanticscholar.org

This strategy allows for precise control over the position and stereochemistry of the substituent on the piperidine ring. For example, using (R)- or (S)-3-methyl-4-hydroxypiperidine as the starting material would yield the corresponding chiral 3-methyl substituted analogues. Such modifications can introduce conformational constraints on the piperidine ring, influencing its preferred chair or boat conformations. chemrevlett.com

Table 3: Piperidine Ring-Substituted Analogues from Substituted Precursors

| Substituted 4-Hydroxypiperidine Precursor | Position of Substituent | Resulting Analogue Scaffold |

|---|---|---|

| 3,3-Dimethylpiperidin-4-ol | C-3 | 3,3-Dimethyl-1-(...)cyclopropanol |

| (cis)-2,6-Dimethylpiperidin-4-ol | C-2, C-6 | (cis)-2,6-Dimethyl-1-(...)cyclopropanol |

| 4-Phenylpiperidin-4-ol | C-4 (gem-disubstituted) | 4-Phenyl-4-((1-(hydroxymethyl)cyclopropyl)methoxy)piperidine |

Synthesis of Spiropiperidine and Condensed Piperidine Analogues within the Hybrid Scaffold

To introduce greater structural rigidity and explore novel three-dimensional chemical space, the piperidine ring can be incorporated into a spirocyclic or fused ring system. bepls.com The synthesis of such analogues typically involves two main strategies: forming the spiro-ring on a pre-existing piperidine or constructing the piperidine ring onto a spiro-core. rsc.org

For this specific scaffold, a plausible route would involve starting with a pre-formed spirocyclic piperidin-4-ol. For example, 1-oxa-6-azaspiro[2.5]octane could be ring-opened to afford a spiro-piperidin-4-ol derivative, which is then coupled to the (chloromethyl)cyclopropanol sidechain. Alternatively, intramolecular cyclization strategies can be employed. For instance, a suitably functionalized piperidine precursor could undergo an intramolecular reaction to form a fused ring system, such as a decahydroquinoline (B1201275) or octahydropyridopyridine. nih.gov These modifications conformationally lock the piperidine ring, which can have significant implications for its interaction with biological targets. sci-hub.se

Table 4: Examples of Spirocyclic and Condensed Piperidine Scaffolds

| Precursor Type | Synthetic Strategy | Resulting Analogue Scaffold |

|---|---|---|

| 7-Azaspiro[3.5]nonan-1-ol | Etherification | 7-(((1-(Hydroxymethyl)cyclopropyl)methoxy)methyl)azaspiro[3.5]nonane |

| 1-Oxa-6-azaspiro[2.5]octane | Ring-opening and etherification | Spiro[piperidine-4,2'-oxiran]-analogue |

| Decahydroquinolin-4-ol | Etherification | Fused bicyclic (decahydroquinoline) analogue |

Linker Modifications and Variations of the "oxymethyl" Bridge

The "oxymethyl" bridge in this compound serves as a crucial linker connecting the piperidine ring to the cyclopropanol moiety. Variations in this linker's length, rigidity, and chemical nature can significantly influence a molecule's binding affinity and selectivity for its biological target. Synthetic chemists have explored several strategies to modify this bridge, creating a diverse range of analogues.

One common modification involves altering the length of the carbon chain. For instance, extending the linker from a single methylene (B1212753) group to a two-carbon ethyl or three-carbon propyl bridge can change the spatial orientation of the terminal cyclopropanol group relative to the core piperidine structure. A study on P2X7 receptor antagonists demonstrated that even a subtle change, such as extending a one-carbon linker to a two-carbon linker, could decrease biological activity tenfold, highlighting the linker's critical role in molecular conformation and receptor interaction. nih.gov

Another approach is the introduction of different functional groups within the linker to replace the ether oxygen. These bioisosteric replacements can include secondary amines, amides, or sulfones. The synthesis of such analogues often involves multi-step sequences. For example, replacing the ether oxygen with a nitrogen atom to create an amino linker can be achieved by reacting a piperidine precursor with a suitably protected amino-alcohol, followed by deprotection and subsequent functionalization.

The table below illustrates some of the linker modifications explored in the synthesis of piperidine derivatives, showcasing the versatility of synthetic approaches.

| Original Linker | Modified Linker Type | General Synthetic Strategy | Potential Impact |

| Ether (-O-CH₂-) | Homologation (-O-(CH₂)n-) | Williamson ether synthesis with extended haloalcohols. | Alters distance and angle between key pharmacophores. |

| Ether (-O-CH₂-) | Amine (-NH-CH₂-) | Reductive amination of a piperidinone with an amino-alcohol derivative. | Introduces a hydrogen bond donor and changes basicity. |

| Ether (-O-CH₂-) | Sulfone (-SO₂-CH₂-) | Oxidation of a corresponding thioether linker. | Modifies electronic properties and hydrogen bonding capacity. |

| Ether (-O-CH₂-) | Amide (-NH-CO-) | Acylation of a 4-aminopiperidine (B84694) with a cyclopropylacetic acid derivative. | Introduces a planar, rigid unit with H-bond donor/acceptor sites. |

These modifications are integral to structure-activity relationship (SAR) studies, allowing researchers to systematically probe the chemical space around the core scaffold to identify derivatives with improved potency and selectivity.

Comprehensive Stereochemical Considerations in Derivative Synthesis and Structural Analysis

The synthesis of derivatives of this compound often introduces multiple stereocenters, making stereochemical control a paramount consideration. The piperidine ring itself can exist in various conformations, and the presence of substituents on both the piperidine and cyclopropane rings can lead to a complex mixture of diastereomers and enantiomers.

The stereoselective synthesis of substituted piperidines is a well-established field, with numerous methods available to control the relative and absolute configuration of substituents. nih.govnih.gov Common strategies include:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as amino acids or sugars, to construct the piperidine ring. researchgate.net

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in key ring-forming or functionalization reactions. nih.gov

Diastereoselective Reactions: Using substrate control, where existing stereocenters direct the formation of new ones. For example, the reduction of a substituted piperidin-4-one can be influenced by adjacent substituents, leading to a preponderance of one diastereomer. ru.nlresearchgate.net

Once synthesized, the structural analysis of these stereoisomers is crucial. X-ray crystallography is a definitive method for determining the absolute and relative stereochemistry and for understanding the conformational preferences of the molecule. chemrevlett.com For instance, crystallographic data can confirm whether substituents on the piperidine ring adopt an axial or equatorial orientation in its preferred chair conformation. chemrevlett.com Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are also vital for assigning stereochemistry in solution.

The synthesis of specific stereoisomers is often critical, as different isomers can exhibit vastly different pharmacological activities. The stereochemical arrangement of atoms dictates how a molecule fits into a protein's binding site.

The following table summarizes key aspects of stereochemical control in the synthesis of piperidine derivatives.

| Stereochemical Challenge | Synthetic Approach | Analytical Method for Confirmation | Significance |

| Control of substituents on the piperidine ring | Diastereoselective Mannich reaction. ru.nl | X-ray Crystallography, 2D NMR (NOESY). | Determines the relative orientation (cis/trans) of functional groups. |

| Enantioselective synthesis | Asymmetric hydrogenation of a pyridine (B92270) precursor. nih.gov | Chiral HPLC, Optical Rotation. | Ensures the production of a single enantiomer, which is often the biologically active form. |

| Conformation of the piperidine ring | Conformational locking using bulky substituents. | X-ray Crystallography, NMR coupling constants. chemrevlett.com | The ring conformation (e.g., chair, boat) affects the spatial presentation of substituents. |

Advanced Applications in Organic Synthesis and Chemical Sciences

1-((Piperidin-4-yloxy)methyl)cyclopropanol as a Versatile Synthetic Building Block

This compound is increasingly recognized as a valuable synthetic intermediate, providing access to complex molecular frameworks, particularly within medicinal chemistry. The piperidine (B6355638) unit is a prevalent scaffold in pharmaceuticals, while the cyclopropanol (B106826) group offers unique reactivity for subsequent chemical transformations. wikipedia.orgnih.gov

The piperidin-4-yloxy fragment is a key structural motif in the development of potent and selective enzyme inhibitors. While direct synthesis examples using this compound are proprietary or emergent, the strategic importance of this core is demonstrated in the synthesis of advanced therapeutic agents. For instance, structurally related fragments like 3-(piperidin-4-ylmethoxy)pyridine (B1265346) and 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile have been identified as crucial building blocks for creating selective and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important target in oncology. researchgate.netnih.govmdpi.com

The synthesis of these complex inhibitors involves coupling the piperidin-4-yloxy core with other aromatic or heterocyclic systems. The nitrogen atom of the piperidine ring often serves as a key interaction point within the enzyme's binding pocket, while the rest of the scaffold establishes a precise orientation for optimal activity. nih.gov The use of this building block allows for a modular approach to synthesizing libraries of potential drug candidates, where variations can be introduced on the piperidine nitrogen or by modifying the groups attached to the core aromatic structure. researchgate.net The table below summarizes the role of analogous piperidin-4-yloxy fragments in the synthesis of LSD1 inhibitors.

| Inhibitor Scaffold | Piperidine-Containing Fragment | Therapeutic Target | Significance of the Fragment |

| Pyridine-based inhibitors | 3-(Piperidin-4-ylmethoxy)pyridine | LSD1 (KDM1A) | Provides a key binding interaction with residues like Asp555 and Asn540 in the enzyme's catalytic center. nih.gov |

| Benzonitrile derivatives | 4-[5-(Piperidin-4-ylmethoxy)-pyridin-3-yl]benzonitrile | LSD1 (KDM1A) | The piperidine ring interacts with a negatively charged pocket, while the overall structure allows the cyano group to form a crucial hydrogen bond with Lys661. nih.gov |

| Tranylcypromine analogues | N/A (Structurally distinct but targets the same enzyme) | LSD1 (KDM1A) | Serves as a benchmark for covalent inhibitors, highlighting the need for non-covalent alternatives built from fragments like piperidin-4-yloxy. nih.govresearchgate.net |

This table presents data on building blocks structurally analogous to this compound to illustrate the utility of the core piperidin-4-yloxy motif in complex molecule synthesis.

The cyclopropanol group is a strained three-membered ring that can undergo a variety of synthetically useful transformations, including ring-opening and rearrangement reactions. nih.govacs.org Under acidic, thermal, or metal-catalyzed conditions, the cyclopropane (B1198618) ring can be selectively cleaved to generate larger or acyclic structures. nih.govstackexchange.comacs.org Specifically, 1-substituted cyclopropanols are known precursors to cyclobutanones through ring expansion, typically involving the formation of a cyclopropoxy radical or a related intermediate that rearranges. beilstein-journals.org

The acid-catalyzed ring-opening of cyclopropanols, for example, proceeds via protonation of the hydroxyl group, followed by cleavage of a C-C bond to relieve ring strain, which can lead to the formation of β-keto radicals or carbocations that are trapped by nucleophiles. stackexchange.comacs.org This reactivity allows the cyclopropanol moiety within this compound to potentially serve as a masked ketone or a four-carbon building block, which can be unraveled at a later stage in a synthetic sequence.

| Reaction Type | Typical Conditions | Potential Product from Cyclopropanol Moiety | Reference |

| Acid-Catalyzed Ring Opening | Brønsted or Lewis acids (e.g., PPTS, H₂SO₄) | β-Substituted ketones, homoallylic alcohols | nih.govstackexchange.com |

| Radical Ring Opening | Oxidants (e.g., AgNO₃, Na₂S₂O₈), light | β-Keto radicals, leading to functionalized ketones | nih.govbeilstein-journals.org |

| Tandem Heck–Ring-Opening | Palladium catalysis | Substituted lactones, complex carbocycles | acs.org |

This table outlines the potential transformations of the cyclopropanol functional group based on established chemical methodologies for related structures.

Potential as Chiral Ligands or Catalytic Supports in Asymmetric Transformations

The structure of this compound contains features that make it an attractive scaffold for the development of chiral ligands. The piperidine nitrogen can act as a Lewis base to coordinate with a metal center, a fundamental requirement for many catalysts. nih.gov While the parent compound is achiral, its hydroxyl and secondary amine functionalities serve as handles for derivatization.

Chiral auxiliaries can be appended to the piperidine nitrogen, or the hydroxyl group of the cyclopropanol could be resolved or used to attach a chiral entity. Such modified derivatives could find applications in asymmetric catalysis, a field where chiral piperidines and other N-heterocycles have been used successfully. researchgate.netrsc.org For example, chiral N-heterocyclic carbene (NHC) ligands derived from pyridine (B92270) have shown high performance in copper-catalyzed asymmetric reactions. chemrxiv.org The piperidine scaffold offers a rigid, well-defined conformational framework that can effectively transmit chiral information from the ligand to the catalytic center, influencing the stereochemical outcome of a reaction. nih.gov

Development of Novel Reaction Methodologies Facilitated by the Compound's Unique Reactivity Profile

The combination of a basic nitrogen atom and a reactive cyclopropanol ring in close proximity could facilitate novel reaction methodologies. The piperidine nitrogen could act as an intramolecular catalyst or directing group for reactions involving the cyclopropanol ring. For instance, it could mediate the ring-opening process by influencing the regioselectivity of bond cleavage or by stabilizing reactive intermediates. This intramolecular cooperation between functional groups can lead to reaction pathways and products that are not accessible through intermolecular catalysis.

Applications in Advanced Materials and Polymer Chemistry (e.g., as monomers or modifiers)

The bifunctional nature of this compound, possessing both a secondary amine and a primary alcohol, makes it a candidate for applications in polymer and materials science. biosynce.com The amine and hydroxyl groups can both participate in polymerization reactions. For example, the compound could be used as a monomer in the synthesis of polyurethanes or polyesters. researchcommons.org

Furthermore, piperidine-containing polymers have been investigated for a range of applications, including as materials for drug delivery systems and as components with specific thermal or chemical resistance properties. biosynce.comnih.gov The incorporation of the rigid piperidine-cyclopropane structure into a polymer backbone could impart unique physical properties, such as increased thermal stability or altered solubility. The piperidine moiety can also be functionalized post-polymerization to introduce new properties or to attach other molecules, making it a versatile modifier for advanced materials. rsc.org

Future Research Directions and Unexplored Avenues for 1 Piperidin 4 Yloxy Methyl Cyclopropanol Chemistry

Development of Highly Efficient, Atom-Economical, and Sustainable Synthetic Routes

Currently, dedicated synthetic routes for 1-((Piperidin-4-yloxy)methyl)cyclopropanol are not extensively documented in publicly available literature. Future research should prioritize the development of novel synthetic pathways that are not only efficient in terms of yield but also adhere to the principles of green chemistry.

A potential retrosynthetic analysis suggests that the molecule could be assembled from key building blocks such as a protected piperidin-4-ol and a suitable cyclopropanol (B106826) precursor. One plausible forward synthesis could involve the Williamson ether synthesis, where the sodium salt of a protected piperidin-4-ol is reacted with a halomethylcyclopropane derivative, followed by hydroxylation of the cyclopropane (B1198618) ring and deprotection.

Future research in this area should focus on:

Catalytic Methods: Exploring the use of transition-metal catalysis for the key bond-forming reactions. For example, a copper- or palladium-catalyzed cross-coupling reaction could be investigated for the formation of the ether linkage.

In-depth Exploration of Unconventional Reactivity Modes and Mechanistic Pathways

The unique structural features of this compound, particularly the strained cyclopropanol ring, suggest the potential for unconventional reactivity. The high ring strain of the cyclopropane ring can lead to ring-opening reactions under various conditions, providing access to a range of functionalized products.

Future investigations should explore:

Ring-Opening Reactions: A detailed study of the ring-opening reactions of the cyclopropanol moiety under acidic, basic, and thermal conditions could reveal novel reaction pathways and lead to the synthesis of new chemical entities. The piperidine (B6355638) nitrogen could potentially act as an internal nucleophile or base, influencing the outcome of these reactions.

Rearrangement Reactions: The proximity of the ether oxygen and the hydroxyl group of the cyclopropanol could facilitate unique rearrangement reactions, such as those involving intramolecular hydrogen bonding or coordination to a Lewis acid. Mechanistic studies, including isotopic labeling experiments, would be crucial to elucidate the pathways of these transformations.

Participation of the Piperidine Moiety: The piperidine ring is not merely a passive scaffold. Its basic nitrogen atom can influence the reactivity of the cyclopropanol group through intramolecular catalysis or by acting as a directing group in metal-catalyzed reactions.

Integration with Emerging Synthetic Technologies (e.g., flow chemistry, electrochemistry, photocatalysis)

Modern synthetic technologies offer powerful tools for exploring and optimizing chemical reactions. The application of these technologies to the synthesis and transformation of this compound is a promising and largely unexplored area.

Flow Chemistry: Continuous flow synthesis could offer significant advantages for the preparation of this compound, including improved reaction control, enhanced safety for handling reactive intermediates, and facile scalability. nih.govscispace.comrsc.orgmdpi.com The modular nature of flow systems would also allow for rapid optimization of reaction conditions and the creation of a library of derivatives.

Electrochemistry: Electrochemical methods could be employed to mediate unique redox reactions of the molecule. For instance, anodic oxidation could potentially lead to the formation of novel dimeric structures or functionalized derivatives through C-H activation.

Photocatalysis: The use of visible-light photocatalysis could enable novel transformations that are not accessible through traditional thermal methods. For example, a photoredox-catalyzed reaction could be developed for the functionalization of the piperidine ring or the cyclopropane moiety.

Advanced Spectroscopic and Structural Characterization Techniques for Elucidating Complex Reactivity and Stereochemical Features

A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is essential for predicting its reactivity and biological activity. While standard techniques like NMR and mass spectrometry are fundamental, more advanced methods will be necessary to fully characterize this molecule. mdpi.com

Future research should employ:

Multidimensional NMR Spectroscopy: Advanced NMR techniques, such as NOESY and ROESY, can be used to determine the preferred conformation of the molecule in solution and to study intramolecular interactions.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about the solid-state conformation and stereochemistry of the molecule. This would be invaluable for computational modeling and for understanding its interactions with biological targets.

Chiroptical Spectroscopy: If chiral derivatives of the compound are synthesized, techniques such as circular dichroism (CD) spectroscopy will be crucial for determining their absolute stereochemistry.

Synergistic Approaches Combining Experimental and Advanced Computational Studies for Predictive Chemical Discovery

The integration of experimental work with computational chemistry offers a powerful paradigm for accelerating chemical discovery. nih.gov In the context of this compound, computational studies can provide valuable insights that guide experimental design.

Future research directions include:

Conformational Analysis: Computational modeling can be used to predict the low-energy conformations of the molecule, which can then be correlated with experimental data from NMR spectroscopy.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model the transition states and intermediates of proposed reaction pathways, providing a deeper understanding of the reaction mechanisms.

Prediction of Spectroscopic Properties: Computational methods can be used to predict NMR chemical shifts and other spectroscopic properties, which can aid in the interpretation of experimental data.

Virtual Screening and Drug Design: If the compound is explored for its biological activity, computational docking studies could be used to predict its binding mode to a target protein, guiding the design of more potent analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.